Chloro(3-methoxybutan-2-yl)mercury

Description

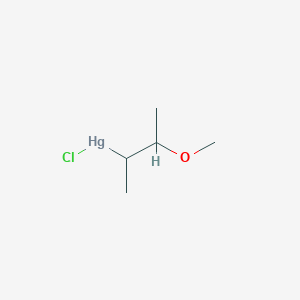

Chloro(3-methoxybutan-2-yl)mercury (CAS: 7401-91-4) is an organomercury compound with the molecular formula C₅H₁₁ClHgO. Its structure features a mercury atom bonded to a chlorine atom and a branched 3-methoxybutan-2-yl group (SMILES: CC(C(C)[Hg]Cl)OC) . The methoxy substituent at the 3-position introduces steric and electronic effects that distinguish it from simpler alkyl- or arylmercury compounds.

Properties

CAS No. |

62594-72-3 |

|---|---|

Molecular Formula |

C5H11ClHgO |

Molecular Weight |

323.18 g/mol |

IUPAC Name |

chloro(3-methoxybutan-2-yl)mercury |

InChI |

InChI=1S/C5H11O.ClH.Hg/c1-4-5(2)6-3;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |

InChI Key |

GXJOBVXNZJBAEU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(C)[Hg]Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3-methoxybutan-2-yl)mercury typically involves the reaction of mercury(II) chloride with 3-methoxybutan-2-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C5H12O→C5H11ClHgO+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-methoxybutan-2-yl)mercury undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.

Complexation Reactions: The compound can form complexes with other ligands.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products include substituted organomercury compounds.

Oxidation Reactions: Products include mercury(II) oxide or other oxidized mercury species.

Reduction Reactions: Products include elemental mercury or reduced organomercury compounds.

Scientific Research Applications

Chloro(3-methoxybutan-2-yl)mercury has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its interactions with biological molecules and potential toxicological effects.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(3-methoxybutan-2-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The compound can also interact with DNA and other biomolecules, leading to potential genotoxic effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The Pharos Project database (Evidences 7, 8, 11) lists numerous organomercury compounds with varying substituents. Key structural analogs include:

| Compound Name | CAS RN | Molecular Formula | Substituent Type | Notable Features |

|---|---|---|---|---|

| Chloro(3-methoxybutan-2-yl)mercury | 7401-91-4 | C₅H₁₁ClHgO | Branched alkoxy | Methoxy group at 3-position; steric hindrance |

| Chloro(ethyl)mercury | 107-27-7 | C₂H₅ClHg | Simple alkyl | Linear structure; higher volatility |

| Chloro(2-methoxypentyl)mercury | 62594-73-4 | C₆H₁₃ClHgO | Longer alkoxy chain | Increased lipophilicity |

| Chloro(3-methoxyphenyl)mercury | 5961-61-5 | C₇H₇ClHgO | Aromatic methoxy | Conjugation with phenyl ring; enhanced stability |

| Chloro(propyl)mercury | 2440-40-6 | C₃H₇ClHg | Linear alkyl | Intermediate hydrophobicity |

Key Observations :

- Branched vs.

- Alkoxy vs. Alkyl/Aryl Groups: Methoxy substituents enhance polarity and may alter solubility in polar solvents compared to non-oxygenated analogs (e.g., chloro(propyl)mercury) .

- Aromatic vs.

Electronic and Reactivity Trends

- While this data pertains to non-mercury compounds, it suggests that substituent number and position critically influence bioactivity—a trend that may extend to mercury analogs .

Toxicity and Environmental Impact

Mercury compounds are notorious for their neurotoxicity. notes that mercury speciation (e.g., organic vs. inorganic) significantly affects toxicity, with organic forms like methylmercury being particularly hazardous . This compound’s branched structure may reduce bioavailability compared to smaller analogs like chloro(ethyl)mercury, but its organomercury nature still poses severe environmental risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.